2-(FURAN-2-YL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
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Overview
Description
2-(FURAN-2-YL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a furan ring and a naphthalene ring, which are fused to a triazolopyrimidine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-YL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through several synthetic routes. One common method involves the oxidative cyclization of nitropyrimidinyl hydrazones of aromatic aldehydes . This reaction typically requires mild base-free conditions and can yield stable 1.5-dihydro-1,2,4-triazolo[1,5-a]pyrimidines with high efficiency .
Another efficient methodology involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives . This method is straightforward and provides excellent yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. These include optimizing reaction conditions for scalability, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(FURAN-2-YL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and potassium iodide (I2/KI), reducing agents, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to ensure high yields and stability of the products.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(FURAN-2-YL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, such as anticancer, antimicrobial, and anti-tubercular properties.
Biology: It is used in biological studies to understand its interactions with various biological targets and pathways.
Industry: The compound is explored for its potential use in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(FURAN-2-YL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound is known to interact with microtubules, which are essential components of the cell’s cytoskeleton . By binding to microtubules, the compound can disrupt their function, leading to various cellular effects, including inhibition of cell division and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(FURAN-2-YL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE include other triazolopyrimidines and triazolopyridines, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both furan and naphthalene rings fused to the triazolopyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(furan-2-yl)-7-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O/c1-2-5-14-12-15(8-7-13(14)4-1)16-9-10-20-19-21-18(22-23(16)19)17-6-3-11-24-17/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBCGNPKWGSNAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=NC4=NC(=NN34)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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